5-Chloropyridin-3,4,6-d3-2-amine

Description

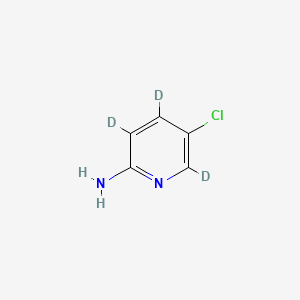

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2 |

|---|---|

Molecular Weight |

131.58 g/mol |

IUPAC Name |

5-chloro-3,4,6-trideuteriopyridin-2-amine |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |

InChI Key |

MAXBVGJEFDMHNV-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1Cl)[2H])N)[2H] |

Canonical SMILES |

C1=CC(=NC=C1Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Chloropyridin-3,4,6-d3-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of 2-amino-5-chloropyridine. This compound is of significant interest in pharmaceutical research and development, primarily as an internal standard for quantitative mass spectrometry-based analyses in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of deuterium atoms provides a distinct mass shift, enabling precise quantification of the non-deuterated parent compound in complex biological matrices.[1]

Core Physical and Chemical Properties

This compound is a colorless to slightly yellow or white to off-white solid.[2][3] It is a stable, isotopically labeled compound that serves as a crucial tool for tracing and accurately quantifying its parent compound, 5-chloro-2-pyridinamine.[1] The deuterated form is particularly valuable for ensuring data accuracy and reliability in investigative work involving the parent compound.[1]

For comparative purposes, the following table summarizes the key physical properties of both this compound and its non-deuterated analog, 2-amino-5-chloropyridine.

| Property | This compound | 2-Amino-5-chloropyridine (Non-deuterated) |

| Synonyms | 2-AMino-5-chloropyridine--d3, [2H3]-5-Chloro-2-pyridinamine | 5-Chloro-2-pyridinamine, 5-Chloro-2-pyridylamine |

| CAS Number | 1093384-99-6 | 1072-98-6 |

| Molecular Formula | C5D3H2ClN2 | C5H5ClN2 |

| Molecular Weight | 131.58 g/mol [1] | 128.56 g/mol [3][4][5] |

| Appearance | Colorless to slightly yellow solid[2], White to Off-White Solid[3] | Beige to Beige-Brown Crystalline Powder[4] |

| Melting Point | 133-135 °C[1] | 134-138 °C[4], 135.0 to 138.0 °C[6] |

| Boiling Point | Not explicitly reported for the deuterated form | 127-128 °C at 11 mmHg[3] |

| Solubility | Good solubility in alcohols, ethers, and organic solvents[2]; Slightly soluble in DMSO, very slightly soluble in Methanol[1][3] | Soluble in water (1g/L at 20°C)[4] |

Experimental Protocols

The determination of the physical properties of this compound and related compounds relies on standard analytical chemistry techniques. Below are detailed methodologies for key experiments.

1. Melting Point Determination:

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the structure of the compound and the position of the deuterium labels. A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and placed in an NMR tube. 1H and 13C NMR spectra are acquired. The absence of signals at the 3, 4, and 6 positions in the 1H NMR spectrum and the corresponding changes in the 13C NMR spectrum would confirm the isotopic labeling.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of the compound. A sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. For this compound, the molecular ion peak would be expected at a higher m/z value compared to its non-deuterated analog, confirming the presence of the deuterium atoms.

4. High-Performance Liquid Chromatography (HPLC):

HPLC is employed to determine the purity of the compound. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The compound is eluted with a mobile phase, and its detection is typically achieved using a UV detector. The purity is calculated based on the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analysis. The following diagram illustrates a typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) experiment.

Caption: Workflow for the use of this compound as an internal standard in LC-MS/MS bioanalysis.

This technical guide provides a foundational understanding of the physical properties and applications of this compound. For further information, it is recommended to consult the safety data sheet (SDS) and relevant scientific literature.

References

- 1. 5-Chloro-2-pyridinamine-3,4,6-d3|CAS 1093384-99-6 [benchchem.com]

- 2. This compound [chembk.com]

- 3. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]

- 4. 2-Amino-5-chloropyridine, 98% | Fisher Scientific [fishersci.ca]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-chloropyridine 1072-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

5-Chloropyridin-3,4,6-d3-2-amine chemical structure and analysis

An In-Depth Technical Guide to 5-Chloropyridin-3,4,6-d3-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1093384-99-6) is the deuterated form of 2-Amino-5-chloropyridine.[1][2][3] As a stable isotope-labeled (SIL) compound, it serves as a critical tool in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[4][5] Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, 2-amino-5-chloropyridine, or related drug molecules in complex biological matrices.[4][6]

The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte but has a higher mass.[7] This property is ideal for mass spectrometry, allowing the internal standard to be distinguished from the analyte while ensuring both exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[5] This co-elution corrects for variability in sample preparation and matrix effects, leading to highly accurate and reproducible pharmacokinetic and drug metabolism data.[4][8] Furthermore, 2-amino-5-chloropyridine is a known intermediate in the synthesis of the hypnotic agent zopiclone and a decomposition product of eszopiclone, making this labeled standard valuable in stability and metabolic studies of these pharmaceuticals.[9][10]

Chemical Structure and Physicochemical Properties

The key structural feature of this compound is the substitution of three hydrogen atoms on the pyridine ring with deuterium atoms at positions 3, 4, and 6.

Structure:

Figure 1: Chemical Structure of this compound

Quantitative and physicochemical data for the compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1093384-99-6 | [11] |

| Molecular Formula | C₅H₂D₃ClN₂ | [1] |

| Molecular Weight | 131.58 g/mol | [1] |

| Appearance | White to off-white or slightly yellow solid | [11][12] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly), Alcohols, Ethers | [11] |

| Boiling Point | 127-128°C / 11 mmHg (for non-deuterated analog) | [10] |

| Melting Point | 135-138°C (for non-deuterated analog) | [12] |

Synthesis and Purification

The synthesis of this compound typically involves the deuteration of the readily available starting material, 2-amino-5-chloropyridine.[11] While specific proprietary methods may vary, a general approach involves an acid-catalyzed hydrogen-deuterium exchange reaction in a deuterated solvent.

Representative Experimental Protocol: Synthesis

This protocol is a representative method based on general procedures for hydrogen-deuterium exchange on aromatic amines.

-

Reaction Setup : In a sealed, heavy-walled glass reactor, dissolve 2-amino-5-chloropyridine (1.0 eq) in deuterated water (D₂O).

-

Catalysis : Carefully add deuterated sulfuric acid (D₂SO₄, 0.2 eq) to the mixture while cooling in an ice bath.

-

Heating : Seal the reactor and heat to 120-140°C for 24-48 hours with constant stirring. The progress of the exchange can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of protons at positions 3, 4, and 6.

-

Work-up : After cooling to room temperature, slowly neutralize the reaction mixture with a sodium carbonate solution until the pH is approximately 8.

-

Extraction : Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers.

-

Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

-

Verification : Confirm the structure and isotopic purity of the final product using NMR and mass spectrometry.

Chemical Analysis

A robust analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of analysis for this compound, both for its characterization and its application as an internal standard.

-

Expected Molecular Ion : The molecular formula C₅H₂D₃ClN₂ results in a monoisotopic mass of approximately 131.58 Da. In MS analysis, the molecular ion peak (M+) will be observed at m/z corresponding to this mass. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (for ³⁷Cl) that is approximately one-third the intensity of the M+ peak (for ³⁵Cl).

-

Fragmentation : Electron ionization (EI-MS) of aromatic amines typically involves alpha-cleavage.[13][14] For this molecule, fragmentation would likely involve the loss of radicals or neutral molecules from the pyridine ring structure. The fragmentation pattern is expected to be similar to its non-deuterated analog but with mass shifts corresponding to the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the positions of deuterium incorporation.

-

¹H NMR : The proton NMR spectrum is expected to be simple. The signals corresponding to the protons at positions 3, 4, and 6 of 2-amino-5-chloropyridine will be absent or significantly reduced in intensity. The primary remaining signals would be from the amine (-NH₂) protons and any residual, non-exchanged protons on the ring.

-

¹³C NMR : The carbon spectrum will show signals for all five carbons in the pyridine ring. The carbons bonded to deuterium (C3, C4, C6) may exhibit triplet splitting due to coupling with deuterium (spin I=1) and will show a characteristic upfield shift compared to the non-deuterated analog.

-

²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound and is the separation technique used when the compound is employed as an internal standard in quantitative bioanalysis.[15]

| Parameter | Description |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric Acid (pH 3) B: Acetonitrile (MeCN) |

| Gradient | Isocratic or gradient elution (e.g., 50:50 A:B) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Table based on methods for the non-deuterated analog.[15][16][17] |

Representative Experimental Protocol: HPLC-MS/MS Analysis

This protocol describes the use of the title compound as an internal standard (IS) for quantifying an analyte (e.g., 2-amino-5-chloropyridine) in a biological matrix like plasma.

-

Sample Preparation : To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

-

Protein Precipitation : Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Injection : Transfer the supernatant to an HPLC vial and inject 5-10 µL into the LC-MS/MS system.

-

LC Separation : Use the HPLC conditions outlined in the table above.

-

MS/MS Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition : Monitor the specific parent-to-daughter ion transition for 2-amino-5-chloropyridine.

-

IS Transition : Monitor the specific parent-to-daughter ion transition for this compound (e.g., m/z 132 -> fragment).

-

-

Quantification : Calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard against a standard curve.

Application in Drug Development

The primary role of this compound in drug development is as an ideal internal standard for quantitative bioanalysis, a critical component of pharmacokinetic (PK) studies.[4][5]

Safety and Handling

While specific safety data for the deuterated compound is limited, it should be handled with the same precautions as its non-deuterated analog, 2-amino-5-chloropyridine.[11]

-

Hazards : Harmful if swallowed and may cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.[11]

Conclusion

This compound is a specialized chemical tool indispensable for modern drug development and bioanalytical chemistry. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of related analytes in complex biological systems. This guide provides a foundational understanding of its synthesis, analysis, and critical application, serving as a valuable resource for researchers dedicated to advancing pharmaceutical science.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. felixbio.cn [felixbio.cn]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a novel tandem mass spectrometry method for the quantification of eszopiclone without interference from 2-amino-5-chloropyridine and application in a pharmacokinetic study of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]

- 11. This compound [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

Synthesis and Characterization of Deuterated 5-Chloro-2-Aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of deuterated 5-chloro-2-aminopyridine, a valuable isotopically labeled compound for use in metabolic studies, as an internal standard in analytical chemistry, and as a tool in drug discovery and development. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key processes.

Introduction

5-Chloro-2-aminopyridine is a key building block in the synthesis of various pharmaceutical compounds. Isotopic labeling with deuterium can significantly alter the metabolic fate of a drug molecule, often leading to a slower rate of metabolism and improved pharmacokinetic profiles. This guide outlines a feasible synthetic route for the preparation of deuterated 5-chloro-2-aminopyridine and the analytical techniques used for its characterization. While specific literature on the synthesis of deuterated 5-chloro-2-aminopyridine is not abundant, a plausible route can be devised based on established methods for the deuteration of aromatic amines.

Synthesis of Deuterated 5-Chloro-2-Aminopyridine

A common and effective method for the deuteration of aromatic amines is through acid-catalyzed hydrogen-deuterium (H-D) exchange.[1][2] This approach is particularly suitable for compounds like 5-chloro-2-aminopyridine. The proposed synthetic pathway involves the direct deuteration of the commercially available 5-chloro-2-aminopyridine using a deuterated acid.

Proposed Synthetic Route: Acid-Catalyzed H-D Exchange

The synthesis of deuterated 5-chloro-2-aminopyridine can be achieved by reacting the non-deuterated starting material with a deuterated acid, such as deuterated trifluoroacetic acid (TFA-d). This method has been shown to be effective for the deuteration of various aromatic amines.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism where deuterons (D+) from the acid replace hydrogen atoms on the aromatic ring.

Reaction Scheme:

The positions on the pyridine ring that are most susceptible to electrophilic attack will be deuterated. In the case of 2-amino-5-chloropyridine, the positions ortho and para to the activating amino group are expected to be the most reactive. The presence of the chloro group, a deactivating group, will also influence the regioselectivity of the deuteration. Commercially available "2-Amino-5-chloropyridine-3,4,6-d3" suggests that deuteration at these positions is achievable.[3][4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of deuterated 5-chloro-2-aminopyridine via H-D exchange.

Materials:

-

Deuterated Trifluoroacetic Acid (TFA-d, CF₃COOD)

-

Deuterated Water (D₂O)

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in deuterated trifluoroacetic acid (10-20 eq).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 24-48 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the decrease in the intensity of the aromatic proton signals.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding the acidic solution to a stirred, ice-cold solution of a weak base, such as sodium carbonate or sodium bicarbonate in D₂O, until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude deuterated 5-chloro-2-aminopyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Characterization of Deuterated 5-Chloro-2-Aminopyridine

The successful synthesis and purity of deuterated 5-chloro-2-aminopyridine are confirmed through various spectroscopic techniques. The following sections detail the expected characterization data, with a comparison to the non-deuterated analogue.

Mass Spectrometry

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium atoms. The molecular weight of the deuterated product will be higher than that of the starting material by the number of deuterium atoms incorporated.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Peaks (m/z) |

| 5-Chloro-2-aminopyridine | C₅H₅ClN₂ | 128.56 | 128, 130 (due to ³⁵Cl and ³⁷Cl isotopes)[8][9] |

| Deuterated 5-Chloro-2-aminopyridine (d₃) | C₅H₂D₃ClN₂ | 131.58 | 131, 133 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the exact positions and extent of deuteration.

In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Amino-5-chloropyridine | Not specified | Signals for aromatic protons are expected.[10] |

| 5-Amino-2-chloropyridine | Polysol | Signals for aromatic protons are expected.[11] |

| Deuterated 5-Chloro-2-aminopyridine (d₃) | CDCl₃ or DMSO-d₆ | The signals for H-3, H-4, and H-6 will be absent or significantly reduced. |

In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift compared to the corresponding C-H signal.

| Compound | Solvent | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-Amino-5-chloropyridine | Not specified | Signals for the 5 carbon atoms of the pyridine ring are expected.[12] |

| Deuterated 5-Chloro-2-aminopyridine (d₃) | CDCl₃ or DMSO-d₆ | The signals for C-3, C-4, and C-6 will appear as triplets and may be shifted slightly upfield. |

²H NMR spectroscopy can be used to directly observe the deuterium atoms incorporated into the molecule, providing further confirmation of the deuteration and the positions of the labels. A signal will be observed for each magnetically non-equivalent deuterium atom.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence of deuteration through the observation of C-D stretching vibrations, which appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). The N-H stretching vibrations of the amino group will also be present.

| Compound | Key IR Absorptions (cm⁻¹) |

| 5-Chloro-2-aminopyridine | N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, C-Cl stretching.[8] |

| Deuterated 5-Chloro-2-aminopyridine | N-H stretching, C-D aromatic stretching (2100-2300 cm⁻¹), C=C and C=N ring stretching, C-Cl stretching. |

Conclusion

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for deuterated 5-chloro-2-aminopyridine. The proposed acid-catalyzed hydrogen-deuterium exchange offers a straightforward approach to obtaining this valuable isotopically labeled compound. The outlined analytical techniques, particularly mass spectrometry and multi-nuclear NMR spectroscopy, are essential for confirming the successful synthesis, determining the degree and regioselectivity of deuteration, and ensuring the purity of the final product. This information is critical for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who utilize deuterated standards and compounds in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-chloropyridine 98% | 1072-98-6 [sigmaaldrich.com]

- 7. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 8. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 10. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum [chemicalbook.com]

The Role of 5-Chloropyridin-3,4,6-d3-2-amine in Modern Analytical Research: A Technical Overview

For Immediate Release

[City, State] – December 8, 2025 – In the landscape of pharmaceutical and biomedical research, the precision and accuracy of analytical methodologies are paramount. 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of 2-amino-5-chloropyridine, has emerged as a critical tool for researchers, particularly in the field of pharmacokinetics and bioanalytical chemistry. This technical guide provides an in-depth exploration of its primary application as an internal standard in quantitative mass spectrometry, focusing on the analysis of the hypnotic agent zopiclone and its metabolites.

Core Application: An Internal Standard in Quantitative Bioanalysis

This compound serves a crucial role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its utility is particularly pronounced in the bioanalysis of zopiclone, a widely prescribed sedative. The structural similarity of its non-deuterated counterpart, 2-amino-5-chloropyridine (ACP), to zopiclone is significant because ACP is a known degradation product of zopiclone and its primary metabolites, N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO).

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of ACP because it co-elutes with the analyte and exhibits similar ionization efficiency, yet is distinguishable by its higher mass. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte.

Experimental Protocol: Quantification of Zopiclone and its Metabolites in Biological Matrices

A validated LC-MS/MS method for the simultaneous determination of zopiclone, its metabolites, and its degradation product ACP in biological samples, such as urine or blood, is a cornerstone of forensic toxicology and clinical monitoring. The following is a representative experimental protocol where this compound would be employed as an internal standard for ACP.

1. Sample Preparation: Biological samples (e.g., 200 µL of urine) are typically diluted with a buffer (e.g., 0.05 M sodium acetate buffer, pH 6.0). An internal standard solution containing a known concentration of this compound (and other deuterated standards for zopiclone and its other metabolites) is added to the sample. This mixture is then prepared for analysis, often with minimal further cleanup.

2. Liquid Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate the analytes.

3. Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes and their corresponding internal standards are detected using Multiple Reaction Monitoring (MRM).

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the typical mass spectrometric parameters for the analysis of 2-amino-5-chloropyridine (ACP) using its deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-amino-5-chloropyridine (ACP) | 129.0 | 112.0 | 100 | 15 |

| This compound (IS) | 132.0 | 115.0 | 100 | 15 |

Method Validation Parameters

A robust analytical method requires thorough validation. Key parameters for the quantification of ACP are outlined below.

| Parameter | Specification |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | Within ±15% of nominal concentration |

| Precision (CV%) | < 15% |

| Recovery | > 85% |

Experimental Workflow

The logical flow of a typical quantitative bioanalytical study utilizing this compound is depicted in the following diagram.

Metabolic and Degradation Pathways

Understanding the metabolic fate and degradation of zopiclone is crucial for interpreting analytical results. 2-amino-5-chloropyridine is not a direct metabolite but a degradation product. The use of this compound in research can also extend to its use as a tracer to study the stability of zopiclone and its metabolites under various conditions.

A Technical Guide to the Kinetic Isotope Effect of 5-Chloropyridin-3,4,6-d3-2-amine

Disclaimer: While 5-Chloropyridin-3,4,6-d3-2-amine (CAS: 1093384-99-6) is a known compound available for research, a thorough review of published scientific literature reveals no specific studies detailing the quantitative measurement of its kinetic isotope effect (KIE) for any particular chemical transformation.[1][2][3] This guide will, therefore, provide a comprehensive framework based on established chemical principles to anticipate, measure, and interpret the KIE of this molecule. The data, protocols, and pathways described herein are presented as a representative case study relevant to drug metabolism research, a primary application for such deuterated compounds.[3]

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactant with one of its isotopes.[4] It is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH), typically kH/kD for hydrogen/deuterium substitution.[5]

This effect arises from the difference in zero-point vibrational energy (ZPE) between bonds involving different isotopes; a bond to a heavier isotope (like C-D) has a lower ZPE and is stronger than a bond to a lighter isotope (C-H).[4][6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step (RDS) of the reaction.[4]

The study of KIE is a powerful tool in physical organic chemistry and drug development for:

-

Elucidating Reaction Mechanisms: A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the reaction's rate-determining step.[6][7]

-

Improving Pharmacokinetics: In drug discovery, replacing metabolically labile C-H bonds with C-D bonds can slow down metabolism, primarily by Cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and exposure.[3][8] This strategy is often referred to as the "deuterium switch."

The subject of this guide, this compound, is the deuterated isotopologue of 5-chloro-2-aminopyridine. The deuterium labels are placed at positions 3, 4, and 6 of the pyridine ring.

Theoretical Application to this compound

The most probable context for studying the KIE of this molecule is in the field of drug metabolism, specifically oxidative metabolism mediated by CYP enzymes.[9][10] These enzymes often catalyze the hydroxylation of aromatic rings. For 5-chloro-2-aminopyridine, the potential sites for oxidation are the C-H bonds at positions 3, 4, and 6.

-

Primary KIE: If the cleavage of a C-H bond at position 3, 4, or 6 is the rate-determining step of an oxidation reaction, substituting that hydrogen with deuterium will result in a primary kinetic isotope effect . The magnitude of this effect (kH/kD) would be significant.

-

Secondary KIE: If a C-D bond is not broken in the rate-determining step but its corresponding carbon atom undergoes a change in hybridization (e.g., from sp2 to sp3), a smaller secondary kinetic isotope effect may be observed (kH/kD typically 0.8–1.4).[5]

-

Competitive Effects: Since deuteration is present at three distinct positions, the overall observed KIE for the metabolism of the molecule would depend on the relative rates of oxidation at each site.

Hypothetical Case Study: CYP3A4-Mediated Oxidation

To illustrate the principles and methodologies, we present a hypothetical case study involving the oxidation of 5-chloro-2-aminopyridine and its d3-analogue by the major drug-metabolizing enzyme, CYP3A4.[11] We will assume that the primary metabolic pathway is hydroxylation at the C4 position.

The following table summarizes hypothetical quantitative data from an in-vitro experiment measuring the rate of metabolite formation using human liver microsomes.

| Compound | Analyte | Rate of Formation (pmol/min/mg protein) | Calculated kH/kD (KIE) |

| 5-Chloro-2-aminopyridine (H) | 4-Hydroxy Metabolite | 125.6 | \multirow{2}{*}{5.8} |

| This compound (D) | 4-Hydroxy Metabolite | 21.7 |

Table 1: Hypothetical kinetic data for the CYP3A4-mediated 4-hydroxylation of 5-chloro-2-aminopyridine and its d3-isotopologue. The significant KIE value suggests C4-H(D) bond cleavage is the rate-determining step.

The diagrams below, generated using DOT language, illustrate the hypothetical metabolic pathway and the experimental workflow for determining the KIE.

This protocol describes a standard method for measuring the rate of metabolism in parallel experiments for the light (H) and heavy (D) compounds.[12]

1. Reagents and Materials:

-

5-Chloro-2-aminopyridine (light substrate)

-

This compound (heavy substrate)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard for quenching and sample preparation

-

96-well incubation plates

-

LC-MS/MS system for analysis

2. Preparation of Solutions:

-

Prepare 1 mM stock solutions of the light and heavy substrates in DMSO.

-

Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure (Parallel Reactions):

-

Pre-incubation: Add the HLM working solution to the wells of a 96-well plate. Add the light or heavy substrate to respective wells to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding the NADPH regenerating system to each well.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Once all time points are collected, centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of the specific hydroxy-metabolite formed at each time point.

4. Data Analysis and KIE Calculation:

-

For both the light and heavy substrates, plot the concentration of the metabolite formed versus time.

-

Determine the initial reaction velocity (rate, v) from the linear portion of the curve. The rate is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.

-

The rate constant (k) is proportional to this velocity. Therefore, the KIE can be calculated directly from the rates:

-

KIE = vH / vD

-

Conclusion

While specific experimental data on the kinetic isotope effect of this compound is not currently available in the literature, its structural features make it an excellent candidate for KIE studies, particularly in the context of metabolic stability. Deuteration at positions 3, 4, and 6 provides a tool to probe the mechanism of oxidative metabolism. A significant primary KIE observed for the formation of a specific hydroxylated product would strongly implicate C-H bond cleavage at that position as the rate-determining step. For drug development professionals, such an analysis is critical for predicting the effects of deuteration on a drug candidate's pharmacokinetic profile, potentially leading to safer and more efficacious medicines.

References

- 1. This compound [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Kinetic isotope effect reveals rate-limiting step in green-to-red photoconvertible fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. epfl.ch [epfl.ch]

Technical Guide: The Metabolic Stability of Deuterated Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Metabolic Stability

In drug discovery and development, achieving an optimal pharmacokinetic profile is paramount. A key determinant of this profile is a compound's metabolic stability—its resistance to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, hindering the therapeutic potential of promising drug candidates.[1] Aminopyridines, a class of compounds with applications in treating conditions like multiple sclerosis, are subject to metabolic processes that can limit their efficacy.[2]

A strategic approach to enhancing metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.[3][4] This guide provides a technical overview of this strategy as applied to aminopyridines, focusing on the underlying principles, experimental evaluation, and key outcomes.

The Deuterium Kinetic Isotope Effect (KIE)

The foundation for using deuterium to improve metabolic stability lies in the Deuterium Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point energy.[4] In many metabolic reactions, particularly oxidations mediated by Cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-determining step.[5] By substituting hydrogen with deuterium at a site of metabolism, the energy required to break the bond increases, thereby slowing the reaction rate.[6] This can lead to:

-

Increased Metabolic Stability : A slower rate of biotransformation.

-

Longer Half-Life (t½) : The compound remains in the body for a longer duration.[4]

-

Greater Drug Exposure (AUC) : The overall concentration of the drug in the plasma is higher over time.[4]

-

Reduced Formation of Metabolites : Potentially mitigating issues with metabolite-driven toxicity.

Metabolic Pathways of Key Aminopyridines

Understanding the primary metabolic pathways of the parent compound is crucial before applying a deuteration strategy. The metabolism of aminopyridines is primarily hepatic, with the Cytochrome P450 family, specifically the CYP2E1 isoform, playing a significant role.[2][6]

Metabolism of 4-Aminopyridine (4-AP, Dalfampridine)

4-Aminopyridine (4-AP) undergoes limited metabolism in humans.[7][8] The major route of elimination is renal excretion, with approximately 90% of an administered dose excreted unchanged in the urine within 24 hours.[2][7] The small fraction that is metabolized follows a two-step process:

-

Hydroxylation : CYP2E1 catalyzes the hydroxylation of 4-AP to form 3-hydroxy-4-aminopyridine (3-OH-4-AP).[2][7]

-

Conjugation : The 3-OH-4-AP metabolite is then conjugated to form 3-hydroxy-4-aminopyridine sulfate.[2][7]

Even with this pathway, the overall metabolism is slow, and most of the parent drug is cleared intact.[6][9]

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloropyridin-3,4,6-d3-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of a key intermediate in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone. This document details the compound's identification, chemical properties, and commercial availability. Furthermore, it delves into the synthetic methodology, its relevance in drug development as a tracer, and its connection to the Gamma-aminobutyric acid (GABA) type A receptor signaling pathway. Detailed experimental protocols for the synthesis of its non-deuterated analogue and its subsequent utilization in the synthesis of Zopiclone are provided, which can be adapted for the deuterated compound.

Compound Identification and Properties

This compound is a stable, isotopically labeled form of 5-Chloro-2-pyridinamine. The incorporation of deuterium at the 3, 4, and 6 positions of the pyridine ring makes it a valuable tool in various research applications, particularly in pharmacokinetic studies to trace the metabolic fate of the parent molecule.

Table 1: Chemical and Physical Properties [1][2][3][4]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Amino-5-chloropyridine-d3, (5-Chloropyridin-2-yl)amine-d3 |

| CAS Number | 1093384-99-6 |

| Molecular Formula | C₅H₂D₃ClN₂ |

| Molecular Weight | 131.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Commercial Availability

This deuterated compound is available from several specialized chemical suppliers who focus on isotopically labeled compounds for research purposes.

Table 2: Key Suppliers

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Felix | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Synthesis of 2-Amino-5-chloropyridine (Non-Deuterated Precursor)

Several methods for the synthesis of 2-amino-5-chloropyridine have been reported. One common and effective method involves the chlorination of 2-aminopyridine.

Experimental Protocol: Chlorination of 2-Aminopyridine [5]

-

Materials:

-

2-Aminopyridine

-

Hydrochloric Acid (concentrated)

-

Sodium Hypochlorite solution

-

Sodium Hydroxide solution

-

Dichloroethane

-

-

Procedure:

-

In a reaction vessel, dissolve 2-aminopyridine in a suitable solvent.

-

Cool the solution to 10°C in an ice bath.

-

Slowly add a solution of sodium hypochlorite.

-

Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature at 10°C.

-

Stir the reaction mixture at 10°C for 2 hours.

-

Allow the reaction to warm to 25°C and continue stirring for an additional 4 hours.

-

Adjust the pH of the reaction mixture to >8 using a sodium hydroxide solution to precipitate the product.

-

The crude product can be purified by extraction with dichloroethane and subsequent recrystallization.

-

-

Note on Deuteration: To synthesize the deuterated analogue, this procedure could be adapted by using deuterated hydrochloric acid and performing the reaction in a deuterated solvent. Further optimization would be required to achieve high levels of deuterium incorporation.

Role in Zopiclone Synthesis and as a Tracer

The non-deuterated analogue, 5-Chloro-2-pyridinamine, is a crucial intermediate in the synthesis of Zopiclone, a cyclopyrrolone derivative that acts as a non-benzodiazepine hypnotic and sedative.[6] The deuterated form, this compound, is primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies of Zopiclone or related compounds.[6][7] The deuterium labeling allows for the differentiation of the administered compound from its endogenous counterparts by mass spectrometry.

Experimental Workflow: Zopiclone Synthesis

The synthesis of Zopiclone from 2-amino-5-chloropyridine involves a multi-step process. A simplified workflow is presented below.

Caption: Simplified workflow for the synthesis of Zopiclone.

Biological Context: GABAA Receptor Signaling Pathway

Zopiclone, synthesized from the non-deuterated analogue of the topic compound, exerts its therapeutic effects by modulating the Gamma-aminobutyric acid (GABA) type A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system.[1][8] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

GABAA Receptor Signaling Pathway

Caption: GABAA receptor signaling pathway and the action of Zopiclone.

Zopiclone acts as a positive allosteric modulator of the GABAA receptor, meaning it binds to a site on the receptor different from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and potentiated neuronal inhibition. This mechanism is responsible for its sedative and hypnotic effects.

Analytical Data (Reference)

While specific analytical data for this compound is not widely published, the data for its non-deuterated analogue, 2-Amino-5-chloropyridine, can serve as a useful reference.

Table 3: Reference Analytical Data for 2-Amino-5-chloropyridine

| Analytical Technique | Observed Data |

| ¹H NMR | Spectral data available in public databases such as ChemicalBook.[9] |

| Mass Spectrometry | Mass spectrum (electron ionization) available in the NIST WebBook.[2] |

| Crystal Structure | X-ray and neutron diffraction data have been reported.[10] |

When analyzing the deuterated compound, one would expect to see a corresponding increase in the molecular ion peak in the mass spectrum due to the presence of three deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the protons at the 3, 4, and 6 positions would be absent.

Conclusion

This compound is a valuable research tool, particularly for scientists and professionals involved in drug development and pharmacokinetic studies. Its synthesis is based on established chemical principles, and its utility is underscored by the pharmacological importance of Zopiclone and the GABAA receptor signaling pathway. This guide provides a foundational understanding of this compound, offering both theoretical background and practical information to support its application in research.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. felixbio.cn [felixbio.cn]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound (2-AMino-5-chloropyridine--d3) | 稳定同位素 | MCE [medchemexpress.cn]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 5-Chloropyridin-3,4,6-d3-2-amine

Disclaimer: Specific safety and toxicological data for 5-Chloropyridin-3,4,6-d3-2-amine are not extensively reported in the available literature.[1] This guide infers safety protocols and handling procedures based on the data for its non-deuterated analogue, 2-Amino-5-chloropyridine. The isotopic labeling is not expected to significantly alter the chemical hazards. However, it is imperative to handle this compound with the utmost care and to conduct a thorough risk assessment before use.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and disposal of this compound.

Compound Identification and Properties

This compound is a deuterated form of 2-Amino-5-chloropyridine, primarily utilized in metabolic studies, as a tracer in chemical reactions, and for isotopic labeling in organic synthesis.[1]

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2-Amino-5-chloropyridine-d3 | [1] |

| CAS Number | 1093384-99-6 | [1] |

| Molecular Formula | C₅D₃H₂ClN₂ | [1] |

| Relative Molecular Mass | 134.52 | [1] |

| Appearance | Colorless to slightly yellow solid | [1] |

| Solubility | Soluble in alcohols, ethers, and organic solvents.[1] Water solubility of the non-deuterated form is 1.0 g/L. | [2][3] |

| Melting Point | 135-138 °C (for non-deuterated form) | [2][4][5] |

| Boiling Point | 127-128 °C at 11 mmHg (for non-deuterated form) | [4] |

| Flash Point | 160 °C (320 °F) (for non-deuterated form) | [1] |

| Autoignition Temperature | >700 °C (>1292 °F) (for non-deuterated form) | [1] |

Hazard Identification and Classification

Based on the data for 2-Amino-5-chloropyridine, this compound should be regarded as a harmful and irritating substance.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | May cause skin irritation | |

| Eye Irritation | May cause eye irritation | |

| Respiratory Irritation | May cause respiratory tract irritation |

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[2][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][6][7]

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][6][9] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][6][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][6][9] |

Fire-Fighting Measures

| Property | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8][9] |

| Specific Hazards | During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated by thermal decomposition or combustion.[1][2][9] |

| Fire-fighter Protection | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][9] |

Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[6][8] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Containment and Cleanup | Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dusty conditions. Provide ventilation.[1][9] |

Handling and Storage

| Aspect | Guidelines |

| Handling | Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[1][6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Wash hands thoroughly after handling.[1][9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9] Keep away from fire, heat, and incompatible materials such as strong oxidizing agents.[1][9] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower. Use adequate ventilation to keep airborne concentrations low.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9] |

Experimental Protocols

General Synthesis Workflow

The preparation of this compound typically involves the reaction of 5-chloro-2-aminopyridine with a deuterated reagent under sealed conditions.[1] While specific protocols for the deuterated compound are not detailed in the provided results, the synthesis of the non-deuterated analogue, 2-Amino-5-chloropyridine, is well-documented and can serve as a procedural basis.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. capotchem.cn [capotchem.cn]

- 9. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Chloropyridin-3,4,6-d3-2-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloropyridin-3,4,6-d3-2-amine. Given the limited direct quantitative data for this deuterated compound, this guide leverages data from its non-deuterated analog, 2-amino-5-chloropyridine, as a close proxy. Deuterium substitution is generally not expected to drastically alter the fundamental solubility of a molecule. This document also outlines a standard experimental protocol for solubility determination and provides a visual workflow for assessing compound solubility.

Quantitative Solubility Data

| Solvent | Type | Solubility (at 20°C) | Observations |

| Water | Polar Protic | 1 g/L[2][3] | Slightly soluble[4] |

| Ethanol | Polar Protic | Soluble[2] | - |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[5][6]. It involves equilibrating an excess amount of the solid compound in a solvent over a period to achieve a saturated solution.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent: Prepare the desired solvents and ensure they are degassed if necessary.

-

Addition of Excess Compound: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For greater accuracy, filter the supernatant through a syringe filter.

-

Dilution: Dilute the clear, saturated solution with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Considerations:

-

Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial.

-

pH: For aqueous solutions, the pH should be controlled and measured as it can significantly influence the solubility of ionizable compounds.

-

Purity of the Compound: The purity of this compound will affect the accuracy of the solubility measurement.

Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the experimental workflow for determining compound solubility.

This guide provides foundational information on the solubility of this compound and a robust methodology for its experimental determination. For drug development professionals, understanding the solubility of a compound is a critical first step in formulation and delivery.

References

Methodological & Application

Application Notes: 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in Mass Spectrometry

Introduction

In the field of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision. Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. This allows for effective compensation for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.

This document provides detailed application notes and protocols for the use of 5-Chloropyridin-3,4,6-d3-2-amine as an internal standard for the quantification of its non-deuterated analogue, 2-amino-5-chloropyridine. 2-amino-5-chloropyridine is a known degradation product of the hypnotic drug zopiclone and its metabolites, making its accurate quantification crucial in pharmacokinetic and forensic studies.[1]

Analyte and Internal Standard Properties

A summary of the key properties of 2-amino-5-chloropyridine and its deuterated internal standard, this compound, is provided in the table below.

| Property | 2-amino-5-chloropyridine (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₅H₅ClN₂ | C₅H₂D₃ClN₂ |

| Molecular Weight | 128.56 g/mol | 131.58 g/mol |

| CAS Number | 1072-98-6 | 1093384-99-6 |

Experimental Protocols

The following protocols are based on established methods for the analysis of 2-amino-5-chloropyridine in biological matrices, adapted for the use of this compound as an internal standard.

Materials and Reagents

-

2-amino-5-chloropyridine analytical standard

-

This compound

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (or other relevant biological matrix)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-amino-5-chloropyridine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of small molecules from biological matrices like plasma.

-

Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (see LC conditions below).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

References

Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in ¹H-NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the precise concentration and purity of substances.[1][2][3] The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By using a certified internal standard of known purity and concentration, qNMR can provide accurate and traceable quantitative results.[4][5][6] This application note details the use of 5-Chloropyridin-3,4,6-d3-2-amine as a novel internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and other organic molecules.

The choice of an internal standard is critical for the accuracy and reliability of qNMR measurements.[4][7] An ideal internal standard should possess high purity, be chemically stable, and have resonance signals that do not overlap with those of the analyte.[4] this compound is specifically designed for qNMR applications. The deuteration at the 3, 4, and 6 positions of the pyridine ring simplifies the ¹H-NMR spectrum, leaving a distinct singlet for the proton at the 5-position and a signal for the amine protons, which can be used for quantification. This minimizes the potential for signal overlap with the analyte.

Key Characteristics of this compound as a qNMR Standard

| Property | Description |

| High Isotopic Purity | Minimizes interference from non-deuterated species, ensuring a clean and simple ¹H-NMR spectrum. |

| Chemical Stability | The compound is stable and does not react with common analytes or NMR solvents under typical experimental conditions. |

| Distinct ¹H Signals | The remaining proton signals are in a region of the spectrum that is often free from analyte signals, reducing the likelihood of overlap. |

| Solubility | Readily soluble in common deuterated NMR solvents such as DMSO-d₆, CDCl₃, and MeOD.[4] |

| Traceability | Can be certified as a reference material, providing traceability for quantitative measurements.[6] |

Experimental Protocol: qNMR Analysis using the Internal Standard Method

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.[5][8]

1. Materials and Equipment

-

Analyte: The compound to be quantified.

-

Internal Standard: this compound of certified high purity.

-

Deuterated NMR Solvent: e.g., DMSO-d₆, CDCl₃, MeOD (chosen based on analyte and standard solubility).

-

High-precision analytical balance: (readability to at least 0.01 mg).

-

NMR spectrometer: (e.g., 400 MHz or higher) equipped with a high-resolution probe.

-

NMR tubes: High-precision 5 mm tubes.

-

Volumetric flasks and pipettes.

2. Sample Preparation

Accurate weighing is crucial for the precision of the qNMR experiment.[5][9]

-

Weighing the Internal Standard: Accurately weigh a specific amount (e.g., 5-10 mg) of this compound into a clean, dry vial. Record the exact weight.

-

Weighing the Analyte: Accurately weigh an appropriate amount of the analyte into the same vial to achieve a molar ratio of approximately 1:1 with the internal standard.[4][8] Record the exact weight.

-

Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5mm NMR tube) of the chosen deuterated solvent to the vial.[10]

-

Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

-

Transfer: Transfer the homogenous solution to an NMR tube.

3. NMR Data Acquisition

Quantitative NMR measurements require specific acquisition parameters to ensure accurate signal integration.[4][11][12]

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Standard single-pulse (e.g., 'zg30' or 'zg90' on Bruker) | Simple and robust for quantification. |

| Pulse Angle | 90° | To ensure maximum signal excitation for all protons.[4] |

| Relaxation Delay (D1) | At least 5 times the longest T₁ of both analyte and standard protons (typically 30-60s) | To allow for full relaxation of all protons, preventing signal saturation and ensuring accurate integration.[4] |

| Number of Scans (NS) | 16-64 (or as needed) | To achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended for 1% precision).[11] |

| Acquisition Time (AQ) | Sufficient to allow the FID to decay to baseline (typically 2-4 seconds). | To avoid truncation of the signal, which can lead to integration errors. |

| Temperature | Stable, controlled temperature (e.g., 298 K) | To minimize variations in chemical shifts and T₁ values. |

4. Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

-

Phasing and Baseline Correction: Carefully phase the spectrum manually and apply a polynomial baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the signal from the proton at the 5-position is typically used.

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

P = Purity (in %)

-

I = Integral value of the signal

-

N = Number of protons giving rise to the integrated signal

-

M = Molar mass

-

m = Mass

-

analyte = The compound of interest

-

std = The internal standard (this compound)

-

Data Presentation: Example Quantitative Analysis

Table 1: Purity Determination of an Exemplary API (Molar Mass = 350.4 g/mol )

| Parameter | Value |

| Mass of Analyte (manalyte) | 15.25 mg |

| Mass of Standard (mstd) | 8.12 mg |

| Purity of Standard (Pstd) | 99.8% |

| Molar Mass of Analyte (Manalyte) | 350.4 g/mol |

| Molar Mass of Standard (Mstd) | 131.58 g/mol |

| Integral of Analyte Signal (Ianalyte) | 1.00 |

| Number of Protons for Analyte Signal (Nanalyte) | 2 |

| Integral of Standard Signal (Istd) | 1.05 |

| Number of Protons for Standard Signal (Nstd) | 1 |

| Calculated Purity of Analyte (Panalyte) | 98.5% |

Visualizations

Caption: Experimental workflow for qNMR analysis.

Caption: Logic for purity calculation in qNMR.

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of organic compounds by ¹H-NMR. Its simplified proton spectrum and chemical stability make it an excellent choice for applications in pharmaceutical analysis, quality control, and drug development. Adherence to the detailed protocol for sample preparation, data acquisition, and processing is essential for obtaining high-quality, reproducible results.

References

- 1. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bipm.org [bipm.org]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

Application Note: Deuteration of 2-Amino-5-Chloropyridine

Abstract

This application note provides a detailed protocol for the deuteration of 2-amino-5-chloropyridine, a crucial building block in pharmaceutical and agrochemical research. The primary method detailed is an acid-catalyzed hydrogen-deuterium (H-D) exchange, which offers a straightforward and efficient means of incorporating deuterium into the aromatic ring. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary information to replicate this procedure and analyze the resulting deuterated product.

Introduction

The substitution of hydrogen with its heavier isotope, deuterium, in pharmacologically active molecules is a strategy of growing importance in drug discovery. This isotopic substitution can favorably alter a drug's metabolic profile, potentially leading to improved pharmacokinetic and toxicological properties. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes that involve C-H bond cleavage, thereby increasing the drug's half-life and bioavailability.[1] 2-Amino-5-chloropyridine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[2][3] Its selective deuteration provides a valuable tool for researchers to investigate metabolic pathways and develop next-generation "heavy drugs."

The most common methods for deuterating aromatic amines involve acid-catalyzed, base-catalyzed, or metal-catalyzed hydrogen-deuterium exchange.[4][][6] Acid-catalyzed methods are particularly effective for electron-rich aromatic systems, such as aminopyridines, as they proceed through an electrophilic aromatic substitution mechanism.[4] This protocol focuses on an acid-catalyzed H-D exchange using deuterated trifluoroacetic acid (CF3COOD) as both the catalyst and the deuterium source.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the deuteration of 2-amino-5-chloropyridine.

Materials and Equipment

-

Substrate: 2-Amino-5-chloropyridine (C₅H₅ClN₂)

-

Deuterium Source & Catalyst: Deuterated Trifluoroacetic Acid (CF₃COOD)

-

Quenching Solution: 2 M Potassium Hydroxide (KOH) solution

-

Extraction Solvent: Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction Vessel: 2-dram vial with a screw cap

-

Stirring: Magnetic stir bar and stir plate

-

Heating: Heating block or oil bath

-

Purification: Flash column chromatography system with silica gel

-

Analytical Instruments: ¹H NMR spectrometer, Mass Spectrometer

Procedure

-

Reaction Setup: To a 2-dram vial containing a magnetic stir bar, add 2-amino-5-chloropyridine (0.2 mmol, 25.7 mg).

-

Addition of Deuterating Agent: In a fume hood, carefully add deuterated trifluoroacetic acid (1.0 mL, 12.98 mmol) to the vial.

-

Reaction: Tightly seal the vial and place it in a preheated heating block or oil bath at 110°C. Stir the reaction mixture for 16 hours.

-

Work-up:

-

After 16 hours, remove the vial from the heat and allow it to cool to room temperature.

-

Evaporate the deuterated trifluoroacetic acid in vacuo.

-

To the residue, add 2 M KOH solution (0.5 mL) and stir for 30 minutes to neutralize the remaining acid.

-

-

Extraction:

-

Extract the deuterated product from the aqueous solution using dichloromethane or ethyl acetate (3 x 5 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-